Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate
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Overview
Description
“Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate” is a nitrogen-rich heterocyclic compound . It is a key moiety present in various natural, synthetic, and semi-synthetic chemical building blocks . This compound has multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Synthesis Analysis
The synthesis of this compound involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is conducted in solvent-free conditions via the Biginelli reaction . A one-step method was also developed for the preparation of 2-oxo-1,2,3,4-tetrahydropyrimido [1,2-a]benzimidazole and its derivatives by heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at 140–200°C .Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves oxidative functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .Scientific Research Applications
Synthesis and Derivative Formation
- Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate and its derivatives have been synthesized through various chemical reactions. For example, a one-step method was developed for the preparation of this compound and its derivatives by heating 2-carbomethoxyaminobenzimidazole with different acids (Shazhenov & Kadyrov, 1977). Additionally, condensation of 1,2-diaminobenzimidazole with N-arylitaconimides was studied, leading to the formation of related acetamides (Vandyshev et al., 2016).
Biological Activities
- Some derivatives of this compound have been evaluated for biological activities. For instance, certain derivatives have been tested for cytotoxic (or antiproliferative) activity against various human cell lines, including normal human blood cells, Hep3B, MCF 7, and HeLa cell lines (Varshney et al., 2015). In another study, derivatives were tested for potential activity in immunological assays, indicating significant effects on the humoral and cellular immune response in mice (Nawrocka & Zimecki, 1998).
Fluorescent Properties and Applications
- Research has also been conducted on the fluorescent properties of some derivatives. For example, a study on oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives revealed their potential as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Synthesis of Novel Compounds
- The compound has been used as a key intermediate in the synthesis of novel chemical structures. For instance, a palladium-catalyzed carbonylative synthesis approach was used to create functionalized benzimidazopyrimidinones starting from related compounds (Mancuso et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include adrenergic receptor antagonists for prostatic hyperplasia treatment .
Mode of Action
It is synthesized via a one-pot reaction involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst
Biochemical Pathways
These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, inflammation, and adrenergic signaling .
Result of Action
Based on the activities of similar compounds, potential effects could include the inhibition of microbial growth, suppression of viral replication, reduction of cancer cell proliferation, mitigation of inflammation, and modulation of adrenergic signaling .
Future Directions
The current study demonstrated a robust and gram scale plausible protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . This suggests potential for further exploration and optimization of this synthesis process.
Properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11(17)6-8-7-16-10-5-3-2-4-9(10)14-13(16)15-12(8)18/h2-5,8H,6-7H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJZOVMMRMTHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C3=CC=CC=C3N=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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